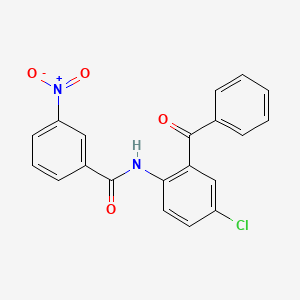![molecular formula C5H7NO B3048185 3-Azabicyclo[3.1.0]hexan-2-one CAS No. 159911-00-9](/img/structure/B3048185.png)
3-Azabicyclo[3.1.0]hexan-2-one
Overview
Description
3-Azabicyclo[3.1.0]hexan-2-one is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom incorporated into the ring system.
Mechanism of Action
Target of Action
3-Azabicyclo[3.1.0]hexan-2-one (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design and have been found in various natural and synthetic biologically active compounds .
Mode of Action
It’s known that 1-aryl-substituted 3-abhs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . This suggests that 3-ABH may interact with these neurotransmitter systems, potentially altering neural signaling and leading to various physiological effects.
Biochemical Pathways
Given its role as a reuptake inhibitor, it likely affects the neurotransmitter systems of serotonin, noradrenaline, and dopamine . By inhibiting the reuptake of these neurotransmitters, 3-ABH could increase their availability in the synaptic cleft, potentially enhancing or prolonging their signaling effects.
Pharmacokinetics
A related compound, bicifadine, which also contains a 3-abh fragment, has been studied . Following oral administration, the maximum concentration of bicifadine in plasma was reached at approximately 1 hour, and the elimination half-life was 1.6 hours . Most of the administered dose was recovered in the urine within the first 24 hours . These findings may provide some insight into the potential ADME properties of 3-ABH, but direct studies on 3-ABH are needed for accurate information.
Result of Action
Some 3-abh derivatives have demonstrated significant effects on cell cycle distribution, with accumulation of cells in subg1 phase and induced apoptosis . It was found that actin filaments disappeared and granular actin was distributed diffusely in the cytoplasm of up to 90% of HeLa cells and up to 64% of CT26 cells after treatment with tested 3-ABH derivatives .
Biochemical Analysis
Biochemical Properties
3-Azabicyclo[3.1.0]hexan-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential antitumor properties, where it interacts with enzymes involved in cell cycle regulation and apoptosis . The compound’s interaction with these enzymes can lead to the inhibition of cell proliferation and the induction of programmed cell death. Additionally, this compound has been shown to interact with proteins involved in DNA repair mechanisms, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as HeLa and CT26, the compound has demonstrated significant antiproliferative activity . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, treatment with this compound has been shown to cause the disappearance of actin filaments and the redistribution of granular actin in the cytoplasm, leading to changes in cell morphology and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzymes critical for cell survival and proliferation . The compound can bind to these enzymes, leading to their inactivation and subsequent disruption of cellular processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, further influencing cellular behavior.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for extended studies . Over time, this compound can cause sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are crucial for its potential therapeutic applications, as they indicate the compound’s ability to maintain its activity over extended periods.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to healthy tissues and organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can undergo biotransformation, leading to the formation of metabolites that may retain or exhibit different biological activities . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and safety . Studies have shown that this compound can be efficiently transported to tumor tissues, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexan-2-one can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to a pyrrole ring. This can be done using oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst, which proceeds stereoselectively to form the trans derivative . Another method involves the use of sulfur ylides and diazo compounds for cyclopropanation .
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
3-Azabicyclo[3.1.0]hexan-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexan-2-one can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane: Lacks the carbonyl group present in this compound, leading to different reactivity and applications.
2-Azabicyclo[3.2.1]octane:
3-Azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]: These compounds have additional spiro-fused rings, providing unique biological activities.
The uniqueness of this compound lies in its specific bicyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-4-1-3(4)2-6-5/h3-4H,1-2H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLMVJUFZYQPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564624 | |
| Record name | 3-Azabicyclo[3.1.0]hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159911-00-9 | |
| Record name | 3-Azabicyclo[3.1.0]hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 3-azabicyclo[3.1.0]hexan-2-ones?
A1: Several methods have been explored for the synthesis of 3-azabicyclo[3.1.0]hexan-2-ones. These include:
- Copper-free Sonogashira coupling followed by cyclization: This method utilizes N-substituted cis-2-iodocyclopropanecarboxamides and terminal alkynes or enynes to create the bicyclic structure. [, ]
- Intramolecular 1,3-dipolar cycloadditions: This approach uses functionalized N-allyl α-diazo amides to form the desired ring system. []
- Manganese(III) oxidation: N-Propenyl-3-oxobutanamides can undergo oxidative intramolecular cyclization in ethanol to yield 3-azabicyclo[3.1.0]hexan-2-ones. []
- Intramolecular nucleophilic addition to cyclopropenes: This method leverages nitrogen ylides generated in situ from N-benzyl carboxamides to react with cyclopropene intermediates, forming the target compound. []
- Chiral dirhodium(II) catalyzed intramolecular cyclopropanations: This method utilizes chiral dirhodium(II) catalysts and diazoacetates or diazoacetamides to achieve enantioselective synthesis of the bicyclic structure. []
Q2: Can you provide information about the structural characterization of 3-azabicyclo[3.1.0]hexan-2-one?
A: While a specific molecular formula and weight can vary depending on the substituents on the core structure, the core this compound framework can be characterized using various spectroscopic techniques like FT-IR, Mass spectrometry, and NMR (1H and 13C). [] Further stereochemical analysis and absolute configuration determination can be achieved through chiroptical methods like circular dichroism (CD) spectroscopy. [, ]
Q3: Are there any specific applications of chiral 3-azabicyclo[3.1.0]hexan-2-ones?
A: Chiral 4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-ones have been synthesized from (S)-pyroglutamic acid. These chiral derivatives are valuable intermediates in the synthesis of other chiral pyrrolidine derivatives, highlighting their potential in medicinal chemistry. []
Q4: Has this compound been identified as an impurity in any pharmaceutical products?
A: Yes, 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one was identified as an impurity in Milnacipran hydrochloride, an antidepressant drug. The impurity was isolated and characterized, and a potential mechanism for its formation during the drug manufacturing process was proposed. []
Q5: What are the future directions for research on 3-azabicyclo[3.1.0]hexan-2-ones?
A5: Future research on 3-azabicyclo[3.1.0]hexan-2-ones could focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


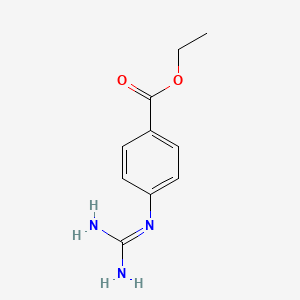
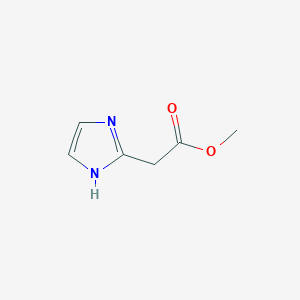
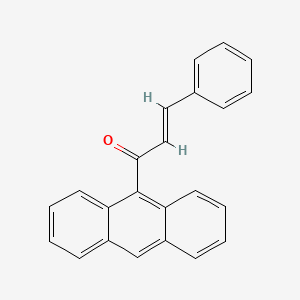
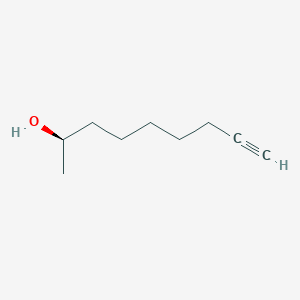
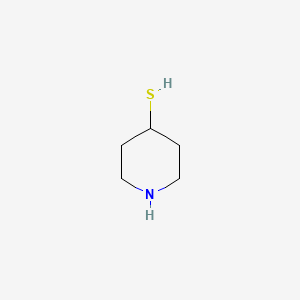
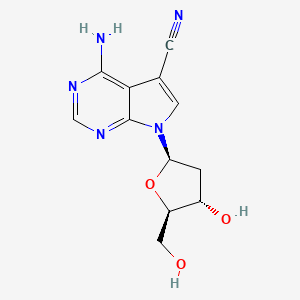

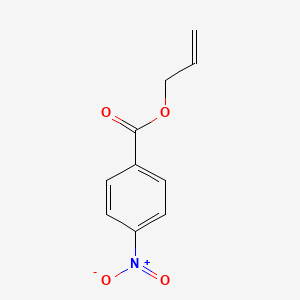
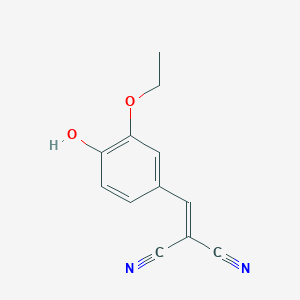
![3-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloroaniline](/img/structure/B3048121.png)
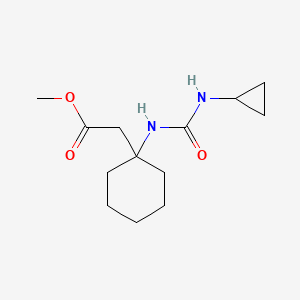
![7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3048123.png)
